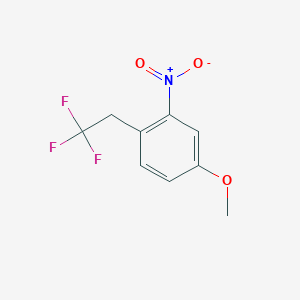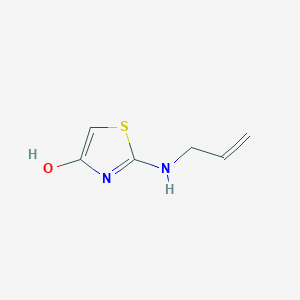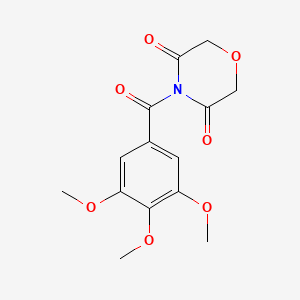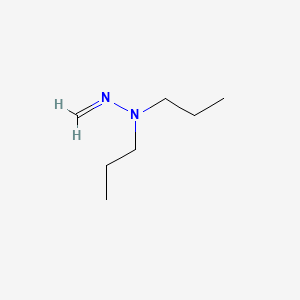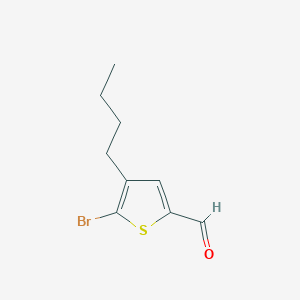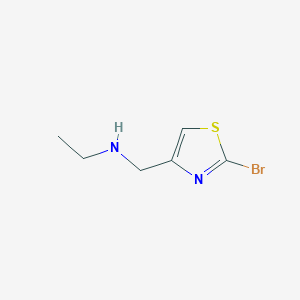
N-((2-bromothiazol-4-yl)methyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-bromothiazol-4-yl)methyl)ethanamine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the second position of the thiazole ring and an ethanamine group attached to the fourth position via a methyl bridge. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-bromothiazol-4-yl)methyl)ethanamine typically involves the bromination of a thiazole precursor followed by the introduction of the ethanamine group. One common method involves the reaction of 2-aminothiazole with bromine to form 2-bromothiazole. This intermediate is then reacted with formaldehyde and ethanamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-((2-bromothiazol-4-yl)methyl)ethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Condensation Reactions: The ethanamine group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include N-((2-aminothiazol-4-yl)methyl)ethanamine, N-((2-thiolthiazol-4-yl)methyl)ethanamine, etc.
Oxidation Products: Oxidized derivatives of the thiazole ring.
Reduction Products: Reduced forms of the thiazole ring or the ethanamine group.
Applications De Recherche Scientifique
N-((2-bromothiazol-4-yl)methyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-((2-bromothiazol-4-yl)methyl)ethanamine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the thiazole ring can facilitate binding to these targets, leading to inhibition or activation of biological pathways. The ethanamine group can also play a role in modulating the compound’s activity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Bromothiazol-4-yl)methanol hydrochloride: Similar structure but with a hydroxyl group instead of an ethanamine group.
2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride: Contains a triazole ring instead of a thiazole ring.
Uniqueness
N-((2-bromothiazol-4-yl)methyl)ethanamine is unique due to the combination of the bromothiazole moiety and the ethanamine group. This combination imparts specific chemical and biological properties that can be exploited in various applications. The presence of the bromine atom enhances its reactivity in substitution reactions, while the ethanamine group provides additional sites for chemical modification and interaction with biological targets.
Propriétés
Formule moléculaire |
C6H9BrN2S |
|---|---|
Poids moléculaire |
221.12 g/mol |
Nom IUPAC |
N-[(2-bromo-1,3-thiazol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C6H9BrN2S/c1-2-8-3-5-4-10-6(7)9-5/h4,8H,2-3H2,1H3 |
Clé InChI |
AFHPMRGYLGFCQZ-UHFFFAOYSA-N |
SMILES canonique |
CCNCC1=CSC(=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


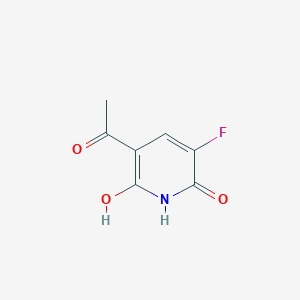
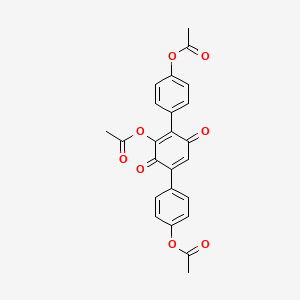
![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethylphenyl)azo]-3-hydroxy-](/img/structure/B13962359.png)

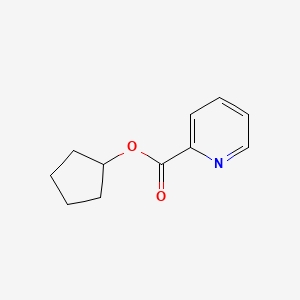

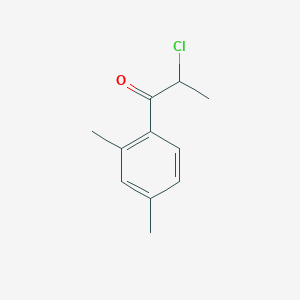
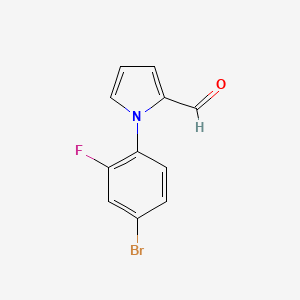
![[2-[(E)-but-2-enyl]phenyl]methanol](/img/structure/B13962396.png)
